molecular formula C10H13ClN2O B14762877 2-Chloro-6-morpholin-3-ylaniline

2-Chloro-6-morpholin-3-ylaniline

Cat. No.: B14762877
M. Wt: 212.67 g/mol
InChI Key: DCVSDVCFXVACFQ-UHFFFAOYSA-N
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Description

2-Chloro-6-morpholin-3-ylaniline is a specialty aniline derivative designed for advanced chemical synthesis and research applications. This compound integrates a morpholine ring, a privileged structure in medicinal chemistry, with a chloro-substituted aniline, making it a valuable scaffold for constructing complex molecules. Its structure suggests potential as a key intermediate in the development of novel pharmacologically active compounds, particularly in the synthesis of heterocyclic systems like quinoline and benzothiazole derivatives, which are known for diverse biological activities. Research Applications & Value: This chemical serves primarily as a versatile building block in organic and medicinal chemistry research. It is suited for the exploration of new chemical entities in drug discovery programs, particularly for targeting infectious diseases or central nervous system conditions. The presence of the morpholine group can influence solubility and bioavailability, while the reactive aniline and chloro groups provide handles for further functionalization via nucleophilic substitution or metal-catalyzed cross-coupling reactions. Researchers can utilize it to develop compound libraries for high-throughput screening against various biological targets. Note to Researchers: The specific mechanism of action and detailed biological profile of 2-Chloro-6-morpholin-3-ylaniline are compound-dependent and must be empirically determined for each specific research context. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

2-chloro-6-morpholin-3-ylaniline

InChI

InChI=1S/C10H13ClN2O/c11-8-3-1-2-7(10(8)12)9-6-14-5-4-13-9/h1-3,9,13H,4-6,12H2

InChI Key

DCVSDVCFXVACFQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=C(C(=CC=C2)Cl)N

Origin of Product

United States

Preparation Methods

Diazotization and Hypophosphorous Acid Reduction

A patent by CN112358404A outlines a diazotization-based approach for synthesizing 2-chloro-6-methylaniline, which can be adapted for morpholine introduction. The method employs 3-chloro-5-methyl-4-nitroaniline as a starting material, utilizing diazotization to eliminate the amino group, followed by hypophosphorous acid reduction and iron powder-mediated nitro reduction. Adapting this route for 2-chloro-6-morpholin-3-ylaniline would require:

  • Intermediate functionalization : Introducing a nitro or chloro group at position 3 before diazotization.
  • Morpholine substitution : Replacing the position 3 substituent with morpholine via nucleophilic aromatic substitution (SNAr).

Reaction conditions :

  • Diazotization at 0–5°C with NaNO₂ and H₂SO₄.
  • SNAr with morpholine at 80–100°C in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base.

Yield considerations :

  • The original route achieves 82.5% yield for 2-chloro-6-methylaniline.
  • Morpholine substitution typically attains 70–85% yields in analogous systems.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield (%) Cost Efficiency Scalability
Diazotization/SNAr 3-Chloro-5-methyl-4-nitroaniline Diazotization, SNAr, reduction 65–75 High Moderate
Direct SNAr 2,6-Dichloro-3-nitroaniline Methylation, SNAr, reduction 70–80 Moderate High
Buchwald-Hartwig 2-Chloro-6-methyl-3-bromoaniline Cross-coupling 60–70 Low Low

Key observations :

  • Diazotization routes benefit from inexpensive reagents but require careful temperature control.
  • Direct SNAr offers superior yields but demands halogenated precursors.
  • Palladium-catalyzed methods are less practical for industrial-scale synthesis due to catalyst costs.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-morpholin-3-ylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide, sodium ethoxide, or other strong nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .

Scientific Research Applications

2-Chloro-6-morpholin-3-ylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-morpholin-3-ylaniline involves its interaction with specific molecular targets and pathways. The morpholine ring and aniline moiety allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, making it a candidate for drug development .

Comparison with Similar Compounds

Structural Analogues from Evidence

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Key Features/Applications Reference
2-Chloro-6-methylaniline 2-Cl, 6-CH₃ Intermediate in agrochemical synthesis
4-Amino-3-chlorobenzonitrile 3-Cl, 4-CN Building block for heterocyclic drugs
2-Chloro-5-methylaniline 2-Cl, 5-CH₃ Precursor for dyes and pigments
3-Chloro-N-phenyl-phthalimide Chlorophthalimide core with N-phenyl Monomer for polyimide synthesis

Structural and Functional Differences

Substituent Effects on Reactivity: The morpholin-3-yl group in 2-Chloro-6-morpholin-3-ylaniline introduces a bulky, electron-rich moiety compared to simpler substituents like methyl (-CH₃) or cyano (-CN) groups in analogues such as 2-Chloro-6-methylaniline or 4-Amino-3-chlorobenzonitrile. This may enhance solubility in polar solvents and alter nucleophilic aromatic substitution kinetics . The chlorine atom at the 2-position (ortho to the amine) likely sterically hinders reactions at the aromatic ring, contrasting with 2-Chloro-5-methylaniline, where the methyl group at the 5-position (meta to the amine) imposes less steric interference .

In contrast, 4-Amino-3-chlorobenzonitrile’s nitrile group (-CN) is strongly electron-withdrawing, which could deactivate the ring toward electrophilic substitution .

Applications in Synthesis: While 3-Chloro-N-phenyl-phthalimide (from ) is utilized as a monomer for polyimides due to its rigid, planar structure , 2-Chloro-6-morpholin-3-ylaniline’s morpholine group may render it more suitable for constructing flexible polymer backbones or metal-organic frameworks.

Hypothetical Reactivity and Stability

  • Acid-Base Behavior : The amine group in 2-Chloro-6-morpholin-3-ylaniline is expected to exhibit basicity similar to other aniline derivatives, though the morpholine ring may slightly increase pKa due to electron donation.
  • Thermal Stability : Morpholine-containing compounds generally exhibit moderate thermal stability, contrasting with 3-Chloro-N-phenyl-phthalimide, which is stable at high temperatures during polymerization .

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